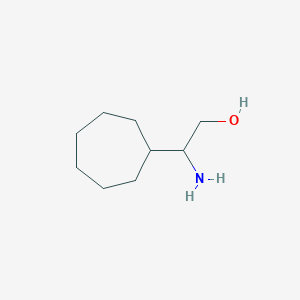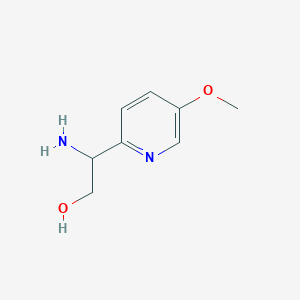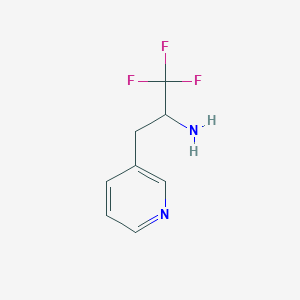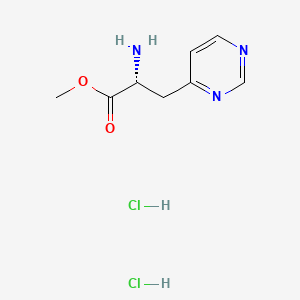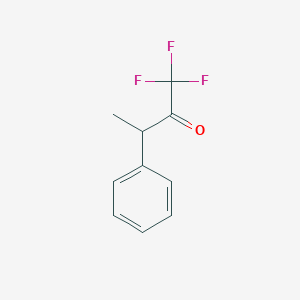
3,4-Difluoro-2-methoxybenzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Difluoro-2-methoxybenzylamine is an organic compound with the molecular formula C8H9F2NO It is a derivative of benzylamine, where the benzene ring is substituted with two fluorine atoms at the 3 and 4 positions and a methoxy group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-2-methoxybenzylamine typically involves the following steps:
Halogenation: The starting material, 3,4-difluoroanisole, undergoes halogenation using a halogenating agent such as bromine or chlorine in the presence of a catalyst.
Amination: The halogenated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amine group.
Industrial Production Methods
For industrial-scale production, the process may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of the nitro group to an amine.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Difluoro-2-methoxybenzylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed
Oxidation: Formation of difluoromethoxybenzoic acid.
Reduction: Formation of difluoromethoxybenzyl alcohol.
Substitution: Formation of substituted benzylamines.
Aplicaciones Científicas De Investigación
3,4-Difluoro-2-methoxybenzylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3,4-Difluoro-2-methoxybenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The methoxy group can also influence the compound’s electronic properties, affecting its reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Difluoro-2-methoxybenzylamine: Similar structure but with fluorine atoms at the 3 and 5 positions.
2,4-Difluoro-3-methoxybenzylamine: Fluorine atoms at the 2 and 4 positions with a methoxy group at the 3 position.
3,4-Dimethoxybenzylamine: Methoxy groups at the 3 and 4 positions without fluorine atoms.
Uniqueness
3,4-Difluoro-2-methoxybenzylamine is unique due to the specific positioning of the fluorine atoms and the methoxy group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H9F2NO |
|---|---|
Peso molecular |
173.16 g/mol |
Nombre IUPAC |
(3,4-difluoro-2-methoxyphenyl)methanamine |
InChI |
InChI=1S/C8H9F2NO/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-3H,4,11H2,1H3 |
Clave InChI |
UZEBIBQNZWSQTH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


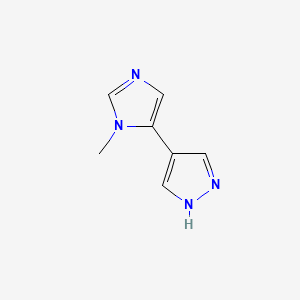
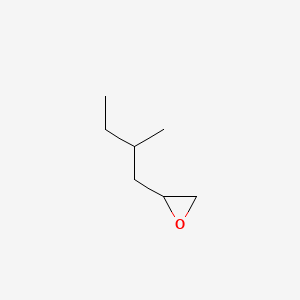

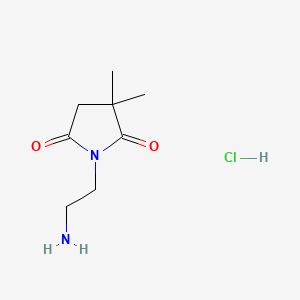
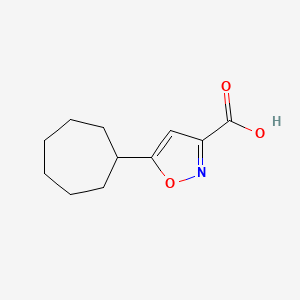
![1-[1-(3,4-Dichlorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13605040.png)
![3-(Benzo[b]thiophen-3-yl)-3-methylbutan-1-amine](/img/structure/B13605045.png)
